(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dimethoxybenzylidene and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethylphenylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves interactions with various molecular targets and pathways:
Antimicrobial Activity: Inhibition of bacterial and fungal enzymes, disrupting cell wall synthesis and metabolic processes.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the 2,4-dimethylphenyl group.
(5Z)-5-(3,4-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Contains a phenyl group instead of the 2,4-dimethylphenyl group.
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Substituted with a dichlorophenyl group.
Uniqueness
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both dimethoxybenzylidene and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-12-5-7-15(13(2)9-12)21-19(22)18(26-20(21)25)11-14-6-8-16(23-3)17(10-14)24-4/h5-11H,1-4H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRKXZMATBLYBL-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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